molecular formula C16H24N4O5S B2915970 N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 868981-58-2

N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2915970
CAS No.: 868981-58-2
M. Wt: 384.45
InChI Key: NSUVABIAWPJUNC-UHFFFAOYSA-N
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Description

N'-{[3-(Benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a synthetic small molecule characterized by its unique hybrid structure, which incorporates an oxazolidinone core, a benzenesulfonyl group, and a dimethylaminoethyl side chain. This specific molecular architecture suggests potential as a key intermediate in organic synthesis and medicinal chemistry research, particularly for the development of protease inhibitors or enzyme modulators given the prevalence of sulfonamide and diamide functionalities in such applications. The compound is provided with high purity and is intended for research applications in laboratory settings only. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Properties

IUPAC Name

N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O5S/c1-19(2)9-8-17-15(21)16(22)18-12-14-20(10-11-25-14)26(23,24)13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUVABIAWPJUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves multiple steps, typically starting with the preparation of the oxazolidin ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, followed by the attachment of the ethanediamide chain through amide bond formation. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzenesulfonyl group or the oxazolidin ring, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored, including its use as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the oxazolidin ring and ethanediamide chain provide additional binding interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Variations

The target compound shares a core ethanediamide (oxalamide) backbone with several analogues, differing primarily in sulfonamide substituents and heterocyclic rings. Key comparisons include:

Table 1: Structural Comparisons of Ethanediamide Derivatives
Compound Name (CAS or Identifier) Sulfonamide/Substituent Group Heterocyclic Ring Molecular Weight Notable Features References
Target Compound Benzenesulfonyl Oxazolidin ~453.5 (estimated*) Dimethylaminoethyl side chain -
N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (872862-53-8) 4-Chlorobenzenesulfonyl Oxazinan 417.91 Chloro substituent enhances electrophilicity
N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (868981-24-2) 4-Methoxybenzenesulfonyl Oxazolidin 507.6 Methoxy groups improve lipophilicity
N'-{[3-(4-Fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(furan-2-yl)methyl]ethanediamide (872724-02-2) 4-Fluoro-2-methylbenzenesulfonyl Oxazinan 439.5 Fluorine and methyl enhance metabolic stability
N'-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide (900006-08-8) None (morpholine and methoxyphenyl) None 426.5 Dual functional groups for receptor targeting

*Estimated molecular formula: C₁₉H₂₇N₃O₅S (MW ≈ 453.5).

Key Observations:
  • Heterocyclic Rings : The oxazolidin ring (5-membered) in the target compound vs. oxazinan (6-membered) in others affects ring strain and conformational flexibility .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) may enhance sulfonamide reactivity, while electron-donating groups (e.g., OCH₃ in ) improve membrane permeability.
  • Side Chains: The dimethylaminoethyl group in the target compound mirrors bioactive analogues like compound 1h (), where such groups correlate with improved antitumor activity .

Biological Activity

N'-{[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a compound with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C21H25N3O6S
  • Molecular Weight : 447.5 g/mol
  • Structure : The compound features a benzenesulfonyl group attached to an oxazolidin ring and an ethanediamide moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, particularly enzymes and receptors. The benzenesulfonyl group enhances binding affinity through strong interactions at active sites, while the oxazolidin ring and ethanediamide chain provide additional stabilization through hydrogen bonding and steric effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promise as antimicrobial agents. The oxazolidin ring is known for its role in inhibiting bacterial protein synthesis, making this compound a candidate for further investigation in antibiotic development.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been explored for its potential to inhibit serine proteases, which are critical in various physiological processes.
  • Cytotoxicity : Some derivatives of oxazolidin compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be evaluated for anticancer properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or structural analogs:

  • A study on oxazolidin derivatives demonstrated their effectiveness against Gram-positive bacteria, highlighting the potential of this class for developing new antibiotics .
  • Research into enzyme inhibition revealed that certain oxazolidin compounds can modulate the activity of proteases involved in cancer progression, indicating a therapeutic avenue worth exploring .
  • A comparative analysis of structural analogs found that modifications to the benzenesulfonyl group significantly affected binding affinity and selectivity towards target enzymes .

Comparison of Biological Activities

Compound NameBiological ActivityReference
Oxazolidin AAntimicrobial
Oxazolidin BEnzyme Inhibition
Oxazolidin CCytotoxicity

Mechanistic Insights

MechanismDescription
Enzyme InhibitionBinds to active sites of serine proteases
Antimicrobial ActionInhibits bacterial protein synthesis
Cytotoxic EffectsInduces apoptosis in cancer cell lines

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the oxazolidin-2-ylmethyl intermediate. A common approach includes:

  • Step 1 : Reacting 3-(benzenesulfonyl)-1,3-oxazolidine with a methylating agent to introduce the methyl group at the oxazolidin-2-yl position .
  • Step 2 : Coupling the intermediate with N-[2-(dimethylamino)ethyl]ethanediamide using carbodiimide coupling agents (e.g., EDC) in a solvent system like acetonitrile:water (3:1) .
  • Step 3 : Purification via crystallization (e.g., methanol:water mixtures) or column chromatography.
    Key Considerations : Monitor reaction progress with TLC and optimize pH to minimize side reactions .

Basic: Which spectroscopic methods are most effective for structural characterization?

Answer:

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming the oxazolidin-2-ylmethyl and dimethylaminoethyl groups. For example, the benzenesulfonyl group shows aromatic proton signals at δ 7.5–8.0 ppm, while the dimethylaminoethyl group exhibits a singlet for N(CH3)2 near δ 2.2–2.5 ppm .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) .

Advanced: How can researchers optimize coupling efficiency in the final amidation step?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalyst Use : Additives like DMAP (4-dimethylaminopyridine) improve nucleophilicity of the amine group .
  • Temperature Control : Maintain mild conditions (0–25°C) to prevent racemization or decomposition .
  • Purification : Use preparative HPLC to isolate the product from unreacted starting materials .

Advanced: What strategies address contradictions in reported biological activities?

Answer:

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, incubation times) to isolate variables .
  • Purity Verification : Ensure >95% purity via HPLC and elemental analysis, as impurities (e.g., residual solvents) may skew results .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, comparing results across studies .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (excluding non-academic sources like BenchChem) to identify trends .

Basic: What are the primary applications in medicinal chemistry research?

Answer:

  • Target Identification : Investigate interactions with enzymes (e.g., proteases) or receptors (e.g., neurotransmitter transporters) via competitive binding assays .
  • Lead Optimization : Modify the dimethylaminoethyl group to enhance blood-brain barrier penetration for CNS-targeted therapies .
  • Toxicity Screening : Use in vitro models (e.g., hepatocyte cultures) to assess metabolic stability and cytotoxicity .

Advanced: How to resolve ambiguities in reaction mechanisms for sulfonyl group introduction?

Answer:

  • Isotopic Labeling : Use 34S-labeled benzenesulfonyl chloride to track incorporation via MS .
  • Kinetic Studies : Perform time-resolved NMR to identify intermediates (e.g., sulfonate esters) .
  • Computational Chemistry : Simulate reaction pathways using DFT (e.g., Gaussian 09) to validate proposed mechanisms .

Basic: What analytical techniques confirm batch-to-batch consistency?

Answer:

  • Chromatography : UPLC with UV detection (λ = 254 nm) to compare retention times .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) to verify melting point consistency (±1°C) .
  • Elemental Analysis : Match experimental C/H/N/S percentages to theoretical values within 0.3% error .

Advanced: How to model the compound’s pharmacokinetic properties computationally?

Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, solubility, and CYP450 interactions .
  • MD Simulations : Run GROMACS simulations to study membrane permeability (e.g., POPC lipid bilayers) .
  • QSAR Analysis : Develop regression models correlating structural features (e.g., sulfonyl group electronegativity) with bioavailability .

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